Cas no 46460-24-6 (ethyl 2-amino-4-phenylbutanoate)

ethyl 2-amino-4-phenylbutanoate structure
46460-24-6 structure
Product Name:ethyl 2-amino-4-phenylbutanoate
CAS No:46460-24-6
MF:C12H17NO2
MW:207.268883466721
MDL:MFCD02662959
CID:1517550
PubChem ID:4646380
Update Time:2025-04-21

ethyl 2-amino-4-phenylbutanoate Chemical and Physical Properties

Names and Identifiers

    • Amino 4-(2-ethylphenyl)butanoate
    • ethyl L-2-amino-4-phenylbutyrate
    • ethyl 2-amino-4-phenylbutyrate
    • AC1O54M4
    • homophenylalanine ethyl ester
    • ethyl homophenylalanine
    • (+-)-2-amino-4-phenyl-butyric acid ethyl ester
    • (+-)-2-Amino-4-phenyl-buttersaeure-aethylester
    • EINECS 256-270-7
    • (RS)-homophenylalanine ethyl ester
    • ethyl L-2-amino-4-phenylbutyrate; ethyl 2-amino-4-phenylbutyrate; AC1O54M4; homophenylalanine ethyl ester; ethyl homophenylalanine; (+-)-2-amino-4-phenyl-butyric acid ethyl ester; (+-)-2-Amino-4-phenyl-buttersaeure-aethylester; EINECS 256-270-7; (RS)-homophenylalanine ethyl ester;
    • ethyl 2-amino-4-phenylbutanoate
    • 46460-24-6
    • NS00031608
    • Ethyl (1)-alpha-aminobenzenebutyrate
    • DTXSID70196848
    • MDL: MFCD02662959
    • Inchi: 1S/C12H17NO2/c1-2-10-6-3-4-7-11(10)8-5-9-12(14)15-13/h3-4,6-7H,2,5,8-9,13H2,1H3
    • InChI Key: ICGMXHIYPMKNNP-UHFFFAOYSA-N
    • SMILES: O(C(CCCC1C=CC=CC=1CC)=O)N

Computed Properties

  • Exact Mass: 207.125929
  • Monoisotopic Mass: 207.125929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.061
  • Melting Point: 159-163 °C(lit.)
  • Boiling Point: 324.8°C at 760 mmHg
  • Flash Point: 134°C
  • Refractive Index: 1.525

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